Panaxyne vs. Panaxydol: Superior Potency Against Human Ovarian Cancer Cells (SK-OV-3)
In a direct comparative cytotoxicity assay against the human ovarian cancer cell line SK-OV-3, Panaxyne demonstrated superior potency, with an ED50 of 1.40 µM, compared to the structurally related polyacetylene panaxydol (ED50 of 2.93 µM) [1]. Both compounds were isolated from the same source (Jangnoisam) and evaluated under identical in vitro conditions using the SRB method, ensuring a valid head-to-head comparison [1].
| Evidence Dimension | Cytotoxicity (ED50) against SK-OV-3 |
|---|---|
| Target Compound Data | 1.40 µM |
| Comparator Or Baseline | Panaxydol: 2.93 µM |
| Quantified Difference | Panaxyne is ~2.1-fold more potent (lower ED50) than panaxydol |
| Conditions | In vitro SRB assay; SK-OV-3 human ovarian cancer cell line |
Why This Matters
This establishes Panaxyne as the more potent agent for SK-OV-3 ovarian cancer models, directly informing compound selection for oncology-focused research.
- [1] Yang, M. C., Seo, D. S., Choi, S. U., Park, Y. H., & Lee, K. R. (2008). Polyacetylenes from the roots of cultivated-wild ginseng and their cytotoxicity in vitro. Archives of Pharmacal Research, 31(2), 154–159. View Source
